molecular formula C32H20ClN3O3S2 B216521 5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate

5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate

Cat. No. B216521
M. Wt: 594.1 g/mol
InChI Key: QBVFJZSMZBGEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and electronics. In

Mechanism of Action

The mechanism of action of 5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate. One area of research is the optimization of its use in cancer therapy, particularly in combination with other anticancer drugs. Another area of research is the development of new materials using this compound as a building block. In addition, further studies are needed to fully understand its mechanism of action and its potential use in treating neurodegenerative disorders.

Synthesis Methods

The synthesis of 5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate involves the reaction of 5-chloro-2-aminophenol with 10H-phenothiazine-10-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 10H-phenothiazine-10-carboxylic acid to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate has potential applications in various fields of scientific research. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of new materials with unique properties such as fluorescence and conductivity. In electronics, it has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

Product Name

5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate

Molecular Formula

C32H20ClN3O3S2

Molecular Weight

594.1 g/mol

IUPAC Name

[5-chloro-2-(phenothiazine-10-carbonylamino)phenyl] phenothiazine-10-carboxylate

InChI

InChI=1S/C32H20ClN3O3S2/c33-20-17-18-21(34-31(37)35-22-9-1-5-13-27(22)40-28-14-6-2-10-23(28)35)26(19-20)39-32(38)36-24-11-3-7-15-29(24)41-30-16-8-4-12-25(30)36/h1-19H,(H,34,37)

InChI Key

QBVFJZSMZBGEEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=C(C=C(C=C4)Cl)OC(=O)N5C6=CC=CC=C6SC7=CC=CC=C75

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=C(C=C(C=C4)Cl)OC(=O)N5C6=CC=CC=C6SC7=CC=CC=C75

Origin of Product

United States

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